(5-Bromo-2-methoxypyridin-3-yl)methanamine hydrochloride
Overview
Description
“(5-Bromo-2-methoxypyridin-3-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 887581-33-1 . It has a molecular weight of 217.07 and its IUPAC name is (5-bromo-2-methoxy-3-pyridinyl)methanamine . The compound is typically stored at 4°C and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9BrN2O/c1-11-7-5(3-9)2-6(8)4-10-7/h2,4H,3,9H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Synthesis and Biological Evaluation
- A derivative of (5-Bromo-2-methoxypyridin-3-yl)methanamine, specifically (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, was synthesized and showed promising antibacterial and antifungal activity (Rao, Prasad, & Rao, 2013).
Efficient Synthesis in Chemical Research
- The compound plays a crucial role in the efficient synthesis of other chemicals, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which is part of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist (Hirokawa, Horikawa, & Kato, 2000).
Large-scale Synthesis for Heterocyclic Compounds
- Methanamine derivatives have been utilized in a methodology for efficient access to 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores, which are valuable in the synthesis of various heterocyclic compounds (Morgentin et al., 2009).
Synthesis of Schiff Base Metal Complexes
- This compound was used in the synthesis and characterization of Schiff base metal complexes, which demonstrated significant antimicrobial and anticancer activities (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).
Development of Antimicrobial Agents
- Methanamine derivatives, including those related to (5-Bromo-2-methoxypyridin-3-yl)methanamine, have been synthesized and shown to possess considerable antibacterial and antifungal properties (Thomas, Adhikari, & Shetty, 2010).
Pharmaceutical Research
- In pharmaceutical research, derivatives of this compound have been explored for their potential as CCR4 receptor antagonists, which are significant in treating various diseases (Kindon et al., 2017).
Safety And Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . These statements indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
properties
IUPAC Name |
(5-bromo-2-methoxypyridin-3-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O.ClH/c1-11-7-5(3-9)2-6(8)4-10-7;/h2,4H,3,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQQGKHTNFPNAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-methoxypyridin-3-yl)methanamine hydrochloride | |
CAS RN |
887581-33-1 | |
Record name | (5-bromo-2-methoxypyridin-3-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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